molecular formula C17H18O4 B14313979 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 116194-64-0

2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B14313979
CAS No.: 116194-64-0
M. Wt: 286.32 g/mol
InChI Key: BCMWOIHSDKTDPK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound that belongs to the class of benzopyrans This compound is characterized by the presence of a benzopyran ring system with two methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable phenol derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the benzopyran ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of certain pathways or activation of others .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific benzopyran ring system and the presence of methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

116194-64-0

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C17H18O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-9,13,16,18H,10H2,1-2H3

InChI Key

BCMWOIHSDKTDPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(C3=CC=CC=C3O2)O)OC

Origin of Product

United States

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